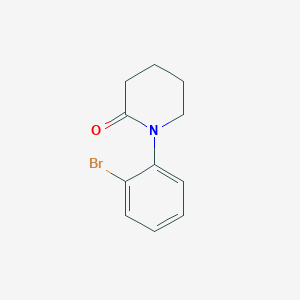

1-(2-溴苯基)哌啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2-Bromophenyl)piperidin-2-one” is a chemical compound with the molecular formula C11H12BrNO . It has a molecular weight of 254.13 . This compound is a derivative of piperidin-2-one , which is an organic compound classified as a lactam .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The InChI code for “1-(2-Bromophenyl)piperidin-2-one” is 1S/C11H12BrNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromophenyl)piperidin-2-one” include a molecular weight of 254.13 . However, other properties such as boiling point, melting point, and density are not specified in the search results .

科学研究应用

分子结构和构象

一项研究聚焦于与"1-(2-溴苯基)哌啶-2-酮"密切相关的化合物,即5-[(E)-2-溴苯甲亚基]-8-(2-溴苯基)-2-羟基-10-甲基-3,10-二氮杂六环[10.7.1.1^3,7.0^2,11.0^7,11.0^16,20]十九烷-1(20),12,14,16,18-五烯-6-酮,揭示了其分子结构的见解。该化合物具有一个取代环己烷构象的哌啶基团和半椅和取代环烷构象的吡咯烷基团。晶体结构展示了分子间相互作用和π–π相互作用,表明可能形成稳定的分子组装(Kumar et al., 2010)。

合成和表征

另一项相关研究讨论了N-酰基r-2,c-6-双(4-甲氧基苯基)-c-3,t-3-二甲基哌啶-4-酮的合成、表征和构象。这项研究突出了这些化合物的构象偏好,显示了在N-酰基化过程中从椅形到扭曲船形构象的转变。这些结构见解可能有助于设计具有特定生物活性的分子(Mohanraj & Ponnuswamy, 2017)。

生物活性

进一步的研究探讨了与相关化合物相关的生物活性。例如,合成和结构表征了2-(1-(3-溴-1-(3-氯吡啶-2-基)-1H-吡唑-5-酮基)哌啶-4-基)-N-异丙基噻唑-4-甲酰胺展示了潜在的杀真菌和抗病毒活性。这表明了开发新型抗病毒药物的有前景的研究领域(Li et al., 2015)。

分析应用

在分析化学中使用"1-(2-溴苯基)哌啶-2-酮"衍生物,特别是在生物基质中新物质的定量方面,展示了该化合物在结构和生物研究之外的相关性。一个例子是开发和验证一种用于利用织物相吸附萃取和液相色谱-串联质谱(LC-MS/MS)定量口腔液中溴哌啶的方法(Florou et al., 2022)。

作用机制

Target of Action

The primary target of 1-(2-Bromophenyl)piperidin-2-one is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. It is primarily involved in pain perception, but also contributes to the effects of opioids on mood, reward, and addiction .

Mode of Action

1-(2-Bromophenyl)piperidin-2-one acts as a full agonist at the MOR . This means it binds to the receptor and activates it, triggering a response. Its potency is greater than morphine but less than fentanyl . The activation of the MOR leads to a series of intracellular events, including inhibition of adenylate cyclase, decreased cAMP production, and modulation of ion channels, which ultimately results in analgesic effects .

Biochemical Pathways

The activation of the MOR by 1-(2-Bromophenyl)piperidin-2-one triggers a cascade of biochemical events. These include the inhibition of adenylate cyclase and a decrease in the production of cyclic adenosine monophosphate (cAMP). This leads to the hyperpolarization of the cell membrane and a decrease in neuronal excitability. Additionally, the activation of the MOR can lead to the release of endogenous opioids, further enhancing the analgesic effect .

Pharmacokinetics

As a piperidine-based opioid analgesic compound, it is likely to have similar adme properties to other opioids . Opioids are generally well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine . The bioavailability of opioids can be influenced by factors such as first-pass metabolism and the presence of efflux transporters .

Result of Action

The activation of the MOR by 1-(2-Bromophenyl)piperidin-2-one results in analgesic effects . These effects are reversed by an opioid antagonist . Based on its mechanism of action, it would be expected to produce other typical opioid effects such as respiratory depression and sedation .

Action Environment

The action, efficacy, and stability of 1-(2-Bromophenyl)piperidin-2-one can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the individual’s metabolic rate .

安全和危害

The safety information for “1-(2-Bromophenyl)piperidin-2-one” can be found in its Material Safety Data Sheet (MSDS) . However, the specific hazards associated with this compound are not mentioned in the search results.

未来方向

Piperidine derivatives have been the subject of numerous scientific studies due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving these synthesis methods and exploring the potential applications of piperidine derivatives in the pharmaceutical industry .

属性

IUPAC Name |

1-(2-bromophenyl)piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYPUGCVOXMWPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640986 |

Source

|

| Record name | 1-(2-Bromophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)piperidin-2-one | |

CAS RN |

917508-51-1 |

Source

|

| Record name | 1-(2-Bromophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)

![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)